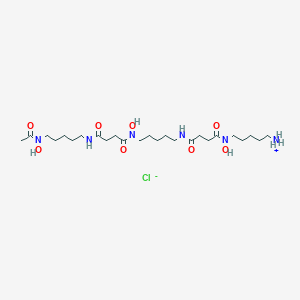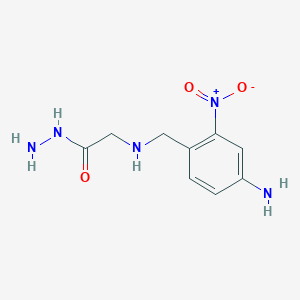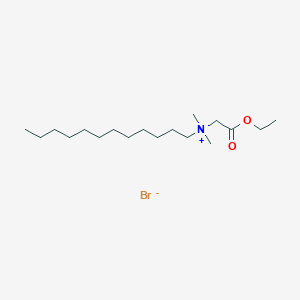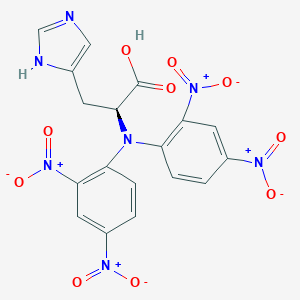
N,N-Bis(2,4-dinitrophenyl)-L-histidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(2,4-dinitrophenyl)-L-histidine, commonly known as DNPH-His, is a chemical compound that has been widely used in scientific research for over a century. DNPH-His is a derivative of histidine, an essential amino acid that is found in many proteins and enzymes in the human body. DNPH-His has been used in various biochemical and physiological studies due to its ability to react with carbonyl groups in proteins and peptides, which makes it a useful tool for protein analysis and identification.
Wirkmechanismus
DNPH-His reacts with carbonyl groups in proteins and peptides through a nucleophilic addition reaction. The reaction forms a stable hydrazone bond between DNPH-His and the carbonyl group, which can be detected through various analytical techniques. The reaction is specific to carbonyl groups, which makes DNPH-His a useful tool for protein analysis and identification.
Biochemische Und Physiologische Effekte
DNPH-His has been shown to have minimal biochemical and physiological effects on cells and tissues. However, it is important to note that DNPH-His can modify proteins and peptides, which can change their biological activity and properties. Therefore, it is important to use DNPH-His with caution and to carefully interpret the results obtained from experiments using DNPH-His.
Vorteile Und Einschränkungen Für Laborexperimente
DNPH-His has several advantages for lab experiments, including its specificity for carbonylated proteins, its ability to modify proteins and peptides, and its ease of use. However, DNPH-His also has limitations, including its potential to modify proteins and peptides, its sensitivity to pH and temperature, and its potential for non-specific reactions with other molecules in biological samples.
Zukünftige Richtungen
There are several future directions for research on DNPH-His, including the development of new analytical techniques for protein identification and quantification, the investigation of the biological effects of DNPH-His modification on proteins and peptides, and the development of new applications for DNPH-His in biomedical research. Additionally, the use of DNPH-His in combination with other analytical techniques, such as mass spectrometry, could provide new insights into the role of oxidative stress in disease and aging.
Synthesemethoden
DNPH-His can be synthesized through the reaction between 2,4-dinitrophenylhydrazine (DNPH) and histidine. The reaction takes place in an acidic solution, and the resulting product is a yellow-orange crystalline powder. The purity of DNPH-His can be determined through various analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
DNPH-His has been used in various scientific research applications, including protein identification, quantification, and modification studies. DNPH-His has been used to identify carbonylated proteins, which are proteins that have been modified by oxidative stress. DNPH-His has also been used to quantify the levels of carbonylated proteins in biological samples, which can provide insights into the oxidative stress status of cells and tissues. Additionally, DNPH-His has been used to modify proteins and peptides, which can change their biological activity and properties.
Eigenschaften
CAS-Nummer |
1655-66-9 |
|---|---|
Produktname |
N,N-Bis(2,4-dinitrophenyl)-L-histidine |
Molekularformel |
C18H13N7O10 |
Molekulargewicht |
487.3 g/mol |
IUPAC-Name |
(2S)-2-(N-(2,4-dinitrophenyl)-2,4-dinitroanilino)-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C18H13N7O10/c26-18(27)17(5-10-8-19-9-20-10)21(13-3-1-11(22(28)29)6-15(13)24(32)33)14-4-2-12(23(30)31)7-16(14)25(34)35/h1-4,6-9,17H,5H2,(H,19,20)(H,26,27)/t17-/m0/s1 |
InChI-Schlüssel |
DYPVFKXVTXSSTH-KRWDZBQOSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N(C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[C@@H](CC3=CN=CN3)C(=O)O |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N(C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(CC3=CN=CN3)C(=O)O |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N(C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(CC3=CN=CN3)C(=O)O |
Andere CAS-Nummern |
1655-66-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



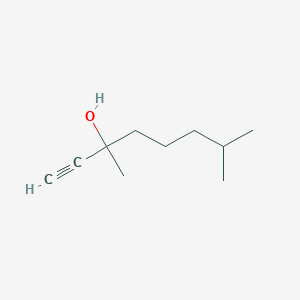
![(2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane](/img/structure/B158535.png)


